REACTION_CXSMILES
|
[O:1]=[C:2]1[CH:7](C(OCC)=O)[C:6](=[O:13])[CH:5]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:4][NH:3]1>C(#N)C.O>[C:14]1([CH:5]2[CH2:4][NH:3][C:2](=[O:1])[CH2:7][C:6]2=[O:13])[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1
|
Name
|
Ethyl 2,4-dioxo-5-phenylpiperidine-3-carboxylate
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
O=C1NCC(C(C1C(=O)OCC)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was used for the next step without further purification
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After evaporating to dryness
|
Type
|
CUSTOM
|
Details
|
the crude material was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with methylene chloride/methanol 92/8
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1C(CC(NC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 mg | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |